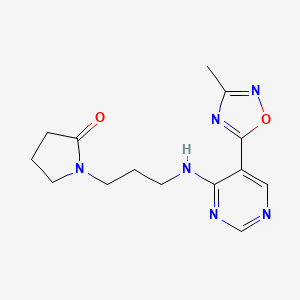

![molecular formula C6H4N4O3 B2961098 6-硝基-1,3-二氢-2H-咪唑并[4,5-b]吡啶-2-酮 CAS No. 1388050-64-3](/img/structure/B2961098.png)

6-硝基-1,3-二氢-2H-咪唑并[4,5-b]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied . The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones .Molecular Structure Analysis

The molecular formula of “6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” is C6H5N3O . It has a molecular weight of 135.12 .Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones . The nitration of 6-bromo-5-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is accompanied by oxidation of the 5-methyl group to carboxy .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The density of the compound is 1.55±0.1 g/cm3 .科学研究应用

Analgesic and Anti-inflammatory Applications

This compound exhibits properties that make it useful as an analgesic and anti-inflammatory agent . Its structure allows it to interact with biological pathways that can alleviate pain and reduce inflammation, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.

Antidepressant Effects

Research indicates that derivatives of imidazo[4,5-b]pyridine, which include 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one , show promise as antidepressants . Their ability to modulate neurotransmitter systems could be harnessed to treat mood disorders.

Cardiovascular Therapeutics

Compounds in this class have been found to have cardiotonic and antiarrhythmic properties . They could be used to develop treatments that manage heart rhythm disorders and improve heart muscle contraction.

Gastrointestinal Applications

The compound’s derivatives are known to possess antisecretory activities, which can be beneficial in treating conditions like peptic ulcers . They can potentially inhibit the secretion of gastric acids and offer a new approach to gastrointestinal therapy.

Antihypertensive Potential

Derivatives of 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one have been identified as antagonists of angiotensin II receptors, which play a role in blood pressure regulation . This makes them candidates for the development of new antihypertensive drugs.

Antimicrobial and Antiviral Activity

The compound has shown antimicrobial and antiviral activities, suggesting its use in developing new treatments for infections . Its ability to inhibit the growth of pathogens could be crucial in the fight against drug-resistant strains.

Agricultural Uses

In agriculture, derivatives of this compound have been used for the treatment of shoots of broad-leaved plants and in rodent control . Their biological activity can be tailored to protect crops and manage pests effectively.

Oncology Research

The cytotoxic activity of this compound’s derivatives makes them of interest in cancer research . They could be used to design drugs that selectively target cancer cells, minimizing damage to healthy tissues.

作用机制

Target of Action

It is known that imidazole-containing compounds, which include 6-nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects.

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The properties of imidazole-containing compounds, such as their solubility and stability, can be influenced by environmental conditions .

未来方向

The future directions for “6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” and similar compounds could involve further exploration of their therapeutic potential . As imidazole-containing compounds have a broad range of chemical and biological properties, they have become an important synthon in the development of new drugs .

属性

IUPAC Name |

6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRRVTZDFUETHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one | |

CAS RN |

1388050-64-3 |

Source

|

| Record name | 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)

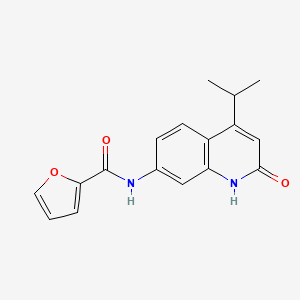

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)

![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)

![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)

![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

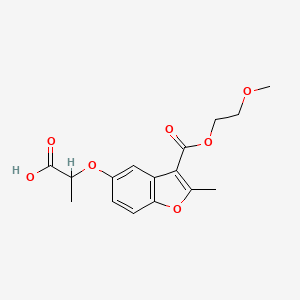

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)